molecular formula C14H15BrN2O2S B13370579 2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B13370579
M. Wt: 355.25 g/mol
InChI Key: PQUNTPUAWGOWFB-UHFFFAOYSA-N
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Description

2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by sulfonamide formation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The sulfonamide formation can be achieved using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

2-bromo-4,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O2S/c1-9-4-5-16-14(6-9)17-20(18,19)13-8-11(3)10(2)7-12(13)15/h4-8H,1-3H3,(H,16,17)

InChI Key

PQUNTPUAWGOWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

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